molecular formula C21H23N3O4S B2405698 (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897468-57-4

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2405698
CAS No.: 897468-57-4
M. Wt: 413.49
InChI Key: VJNCUCOGQSQJHY-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 897468-57-4) is a complex organic compound of significant interest in medicinal chemistry and oncology research. It features a benzothiazole scaffold linked to a dimethoxyphenyl group via a piperazinyl methanone moiety, a structure associated with potent biological activity . This compound is provided as a high-purity solid for research purposes. Research Applications and Value Preliminary research indicates that this compound and its structural analogs exhibit notable antiproliferative properties, making them promising candidates for anticancer investigations . Studies on similar benzothiazole derivatives have shown significant activity against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), DU-145 (prostate cancer), and HepG2 (liver cancer) cells . One study on a closely related derivative reported a potent GI50 value of 0.4 µM against MCF-7 cells, suggesting a strong inhibitory effect on cancer cell proliferation . The proposed mechanism of action may involve the induction of cell cycle arrest and interaction with key cellular enzymes or receptors to modulate signaling pathways associated with apoptosis . Handling and Usage This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications . Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-14-4-6-16(18(12-14)28-3)20(25)23-8-10-24(11-9-23)21-22-17-7-5-15(27-2)13-19(17)29-21/h4-7,12-13H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNCUCOGQSQJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions The process begins with the preparation of the benzo[d]thiazole core, which is then functionalized with a piperazine derivativeCommon reagents used in these steps include thionyl chloride, piperazine, and methoxyphenyl halides under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer activity. The compound under discussion may inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • DU-145 (prostate cancer)
  • HepG2 (liver cancer)

In studies, related compounds have shown GI50 values as low as 0.4 µM against MCF7 cells, suggesting potent anticancer effects. The proposed mechanism involves interaction with specific cellular receptors or enzymes that modulate signaling pathways associated with cell growth and apoptosis.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems in the brain, contributing to both its neuropharmacological and anticancer effects. The potential for treating neurodegenerative diseases or mood disorders warrants further investigation.

Case Studies

  • Antiproliferative Activity Study :
    • A derivative similar to the compound was tested against several human-derived cell lines.
    • Results showed significant antiproliferative activity with a CC50 value of 8 ± 3 µM against DU-145 cells.
  • Cytotoxicity Assessments :
    • Compounds with similar thiazole structures were evaluated for their effects on HepG2 cells.
    • Most derivatives revealed IC50 values greater than 100 µM, indicating a favorable selectivity profile.

Data Table: Summary of Biological Activities

Activity Type Cell Line IC50/CC50 Value (µM) Notes
AntiproliferativeDU-1458 ± 3Significant activity observed
CytotoxicityHepG2>100Favorable selectivity profile
Anticancer PotentialMCF-70.4Indicates potent anticancer properties

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide

Uniqueness

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and benzo[d]thiazolyl moieties contribute to its potential as a versatile scaffold in drug design .

Biological Activity

(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure combining methoxyphenyl and benzo[d]thiazolyl groups, linked through a piperazinyl methanone moiety. Its molecular formula is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of 413.49 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory processes and cancer progression. The following mechanisms have been proposed:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins and thromboxanes.
  • Cell Cycle Arrest : Some derivatives have demonstrated the ability to induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that related compounds can inhibit tumor cell proliferation. For instance, compounds featuring similar piperazine and thiazole moieties have displayed IC50 values in the nanomolar range against various cancer cell lines, such as HeLa and MDA-MB-468 cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, as many piperazine derivatives are known for their efficacy against bacterial strains. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency .

Anti-inflammatory Effects

Given its structural characteristics, this compound may possess anti-inflammatory properties. Compounds that inhibit COX enzymes or other inflammatory mediators are often explored for their therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antitumor Activity : A study evaluated a series of thiazole derivatives and found significant antiproliferative effects on human melanoma cell lines, with IC50 values indicating strong activity .
  • Enzyme Interaction : Research on similar piperazine derivatives revealed that they effectively inhibited 12-lipoxygenase (12-LOX), which is implicated in various diseases including cancer and inflammation .
  • Cell Cycle Analysis : In vivo studies demonstrated that specific derivatives could cause G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .

Data Table: Biological Activity Overview

Activity Type Description IC50 Values Reference
AnticancerInhibition of cell proliferation in cancer cell lines80–200 nM
AntimicrobialPotential effectiveness against bacterial strainsNot specified
Anti-inflammatoryInhibition of COX enzymesNot specified
Enzyme InhibitionInhibition of 12-LOXnM range

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (2,4-dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone?

  • Methodological Answer : Multi-step synthesis involving Claisen-Schmidt condensation or Vilsmeier-Haack reactions (e.g., coupling 1-(2,4-dimethoxyphenyl)ethanone with substituted benzaldehyde derivatives) is commonly employed . Catalytic systems such as ethanol with glacial acetic acid under reflux (4–6 hours) are effective for imine formation, while mercaptoacetic acid can facilitate thiazolidinone ring closure . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalents) and inert conditions (argon/nitrogen atmosphere) to minimize side reactions.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzo[d]thiazole ring at δ 7.1–8.2 ppm) .
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and thiazole C-S bonds at ~680–750 cm1^{-1} .
  • HPLC/MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) using high-resolution mass spectrometry .

Q. What solvents and reaction conditions minimize undesired byproducts during piperazine-thiazole coupling?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in piperazine-thiazole coupling. Elevated temperatures (80–100°C) and catalytic bases (e.g., triethylamine) improve reaction efficiency . Avoid protic solvents (e.g., water) to prevent hydrolysis of the methanone group .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity in biological assays?

  • Methodological Answer : Electron-donating groups (e.g., methoxy) increase aromatic ring electron density, enhancing π-π stacking with target proteins, while electron-withdrawing groups (e.g., nitro) may alter binding kinetics . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by comparing derivatives like 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one . Validate experimentally via surface plasmon resonance (SPR) or fluorescence polarization assays.

Q. What analytical approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. null activity)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, compound solubility). Standardize protocols using:

  • MIC Assays : Test against reference strains (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth with DMSO as a co-solvent (<1% v/v) .
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK-293) to differentiate antimicrobial vs. cytotoxic effects .
  • Solubility Optimization : Pre-saturate compounds in PBS-Tween 80 (0.1%) to ensure homogeneity .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

  • Methodological Answer : Focus on structural modifications guided by SAR:

  • Methoxy Positioning : Replace 2,4-dimethoxy groups with bulkier substituents (e.g., 3,4-dichloro) to reduce CYP450-mediated demethylation .
  • Piperazine Ring : Introduce methyl or hydroxyphenyl groups to enhance water solubility and reduce first-pass metabolism .
  • Proteolytic Stability : Incorporate deuterium at labile C-H bonds (e.g., methoxy methyl groups) to slow metabolic degradation .

Q. What computational tools are recommended for predicting intermolecular interactions of this compound with neurological targets?

  • Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM):

  • Docking Software : Use Schrödinger Suite or GROMACS to model binding to serotonin/dopamine receptors (e.g., 5-HT2A_{2A} or D2_2) .
  • Free Energy Calculations : Apply MM/PBSA to estimate binding free energy changes caused by substituent modifications .
  • ADMET Prediction : Employ SwissADME or pkCSM to optimize blood-brain barrier permeability and minimize hepatotoxicity .

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